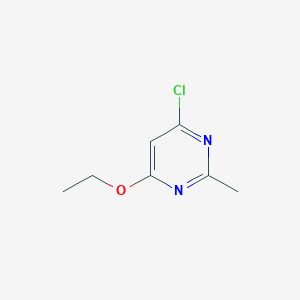

4-Chloro-6-ethoxy-2-methylpyrimidine

Descripción

4-Chloro-6-ethoxy-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, an ethoxy group at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The substituents on the pyrimidine ring significantly influence reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

4-chloro-6-ethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZMZFAKWMXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

are well known owing to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine, which illustrates their importance . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumour agents .

The compound “4-Chloro-6-ethoxy-2-methylpyrimidine” is a multifunctionalised pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-(methylthio)pyrimidine, which reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-ethoxy-2-methylpyrimidine plays a role in biochemical reactions as a multifunctional scaffold. It can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules . This compound interacts with various enzymes and proteins, particularly those involved in nucleic acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Cellular Effects

The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key enzymes in these pathways, 4-Chloro-6-ethoxy-2-methylpyrimidine can affect gene expression and cellular metabolism . In certain cell types, it has been shown to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 4-Chloro-6-ethoxy-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes . Additionally, 4-Chloro-6-ethoxy-2-methylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylpyrimidine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Chloro-6-ethoxy-2-methylpyrimidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level must be reached before noticeable biological effects occur .

Metabolic Pathways

4-Chloro-6-ethoxy-2-methylpyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-ethoxy-2-methylpyrimidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for different cellular components .

Subcellular Localization

The subcellular localization of 4-Chloro-6-ethoxy-2-methylpyrimidine is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function within the cell, contributing to its overall biochemical effects .

Actividad Biológica

4-Chloro-6-ethoxy-2-methylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 187.64 g/mol

- CAS Number : 1248229-24-4

The biological activity of 4-Chloro-6-ethoxy-2-methylpyrimidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the chloro and ethoxy groups enhances its reactivity and binding affinity to target sites.

Antiviral Activity

Research indicates that 4-Chloro-6-ethoxy-2-methylpyrimidine has shown promise as an inhibitor of HIV replication. A study demonstrated that this compound effectively reduced viral load in cell cultures, suggesting its potential as an antiviral agent against HIV .

Anticancer Properties

Preliminary investigations have indicated that this pyrimidine derivative may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes critical for the proliferation of certain pathogens and cancer cells .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of 4-Chloro-6-ethoxy-2-methylpyrimidine against HIV. The compound was tested in various concentrations on infected cell lines. Results indicated a significant reduction in viral replication at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on cancer therapy, the cytotoxic effects of the compound were assessed using several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with 4-Chloro-6-ethoxy-2-methylpyrimidine led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line/Target |

|---|---|---|

| Antiviral (HIV) | 5 | Infected Cell Lines |

| Cytotoxicity (Cancer) | 15 - 25 | Breast & Lung Cancer |

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Key Applications:

- Building Block for Drug Synthesis: 4-Chloro-6-ethoxy-2-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its compatibility with different reaction conditions makes it valuable in drug development processes .

- Potential Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer effects. These derivatives are studied for their interactions with biological targets, which may lead to the inhibition of key metabolic pathways.

- Design of Novel Therapeutics: The structural similarity of 4-Chloro-6-ethoxy-2-methylpyrimidine to known pyrimidine-based drugs suggests its potential as an analogue in medicinal chemistry. Researchers are exploring its properties to develop new therapeutic agents .

Agricultural Applications

Key Applications:

- Crop Protection Agents: This compound is utilized in the formulation of agrochemicals, particularly as an ingredient in crop protection products. Its broad-spectrum effectiveness makes it a valuable tool against pests and diseases affecting crops .

- Development of Herbicides: The compound is also investigated for its role in synthesizing herbicides, contributing to the agricultural industry's efforts to enhance crop yields and protect plants from invasive species .

Chemical Research

Key Applications:

- Synthetic Intermediate: 4-Chloro-6-ethoxy-2-methylpyrimidine acts as a versatile building block for the synthesis of more complex pyrimidine derivatives. Its stability and reactivity allow researchers to explore new avenues in chemical synthesis.

- Multifunctional Scaffold: The compound's unique functional groups (chloro, ethoxy, methyl) enable it to serve as a multifunctionalized scaffold for the design and synthesis of novel molecules with various biological activities .

Case Study 1: Antiplasmodial Activity

A study evaluated the antiplasmodial activity of various thieno[3,2-d]pyrimidines, including derivatives related to 4-Chloro-6-ethoxy-2-methylpyrimidine. The chloro analogue demonstrated significant activity against Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial drugs .

Case Study 2: Synthesis of Agrochemicals

Research focused on synthesizing herbicides using 4-Chloro-6-ethoxy-2-methylpyrimidine as an intermediate. The study demonstrated high yields and purity in producing active ingredients for crop protection, showcasing the compound's industrial applicability .

Comparación Con Compuestos Similares

A. Substituent Effects on Reactivity and Stability

- Chloro Group (Position 4): Present in all analogs, the chloro group is a common electrophilic site for nucleophilic substitution reactions. Its position stabilizes the ring electronically, directing further functionalization .

- Ethoxy vs. Methoxy vs. Ethyl (CH₂CH₃) reduces polarity, making 4-Chloro-6-ethyl-2-methylpyrimidine less soluble in polar solvents than ethoxy/methoxy analogs .

- Methyl vs. Methylthio (Position 2):

B. Physicochemical Properties

- Boiling Points and Solubility: Ethoxy and methoxymethyl substituents generally increase boiling points compared to ethyl derivatives due to stronger dipole interactions .

- Crystal Packing: Single-crystal X-ray studies of analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) reveal hydrogen-bonding patterns influenced by amino or methoxy groups, affecting crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.